Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0757929
InChI:
InChI=1S/C16H24NO5PS2/c1-5-20-16(19)15(25-23(24,21-6-2)22-7-3)12(4)17-13-8-10-14(18)11-9-13/h8-11,17-18H,5-7H2,1-4H3/b15-12+
SMILES:
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC
Molecular Formula:
C16H24NO5PS2
Molecular Weight:
405.5 g/mol
Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate
CAS No.:
Cat. No.: VC0757929
Molecular Formula: C16H24NO5PS2
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24NO5PS2 |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | ethyl (E)-2-diethoxyphosphinothioylsulfanyl-3-(4-hydroxyanilino)but-2-enoate |
| Standard InChI | InChI=1S/C16H24NO5PS2/c1-5-20-16(19)15(25-23(24,21-6-2)22-7-3)12(4)17-13-8-10-14(18)11-9-13/h8-11,17-18H,5-7H2,1-4H3/b15-12+ |
| Standard InChI Key | NPQAYDLBAMXTEQ-NTCAYCPXSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C(/C)\NC1=CC=C(C=C1)O)/SP(=S)(OCC)OCC |
| SMILES | CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC |
| Canonical SMILES | CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator